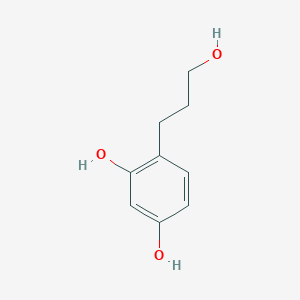

4-(3-Hydroxypropyl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6,10-12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCICABZBJVJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514013 | |

| Record name | 4-(3-Hydroxypropyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17422-91-2 | |

| Record name | 4-(3-Hydroxypropyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Resorcinol and Alkylresorcinol Compound Classes

4-(3-Hydroxypropyl)benzene-1,3-diol, as indicated by its IUPAC name, is a derivative of resorcinol (B1680541). nih.gov Resorcinol itself is an organic compound with the formula C₆H₄(OH)₂, specifically benzene-1,3-diol. gerli.com This places it within the larger class of benzenediols, which are aromatic compounds featuring two hydroxyl (-OH) groups on a benzene (B151609) ring. researchgate.net

The key feature of this compound is the presence of a 3-hydroxypropyl group attached to the fourth carbon of the resorcinol ring. This alkyl side chain classifies it as an alkylresorcinol (AR), also known as a resorcinolic lipid. wikipedia.org Alkylresorcinols are amphiphilic molecules, characterized by a polar dihydroxybenzene ring and a non-polar alkyl chain. wikipedia.org These compounds are naturally synthesized by a variety of organisms, including bacteria, fungi, and higher plants, and are found in sources such as whole grain cereals like wheat and rye. wikipedia.orgnih.gov

The structure of alkylresorcinols, including this compound, is built upon a polyketide pathway. nih.gov This shared structural foundation across the alkylresorcinol class often leads to similar biological activities and functions.

Below is a table detailing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃ |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1,3-Benzenediol, 4-(3-hydroxypropyl)- |

| CAS Number | 17422-91-2 |

| Data sourced from PubChem. nih.gov |

Academic Research Significance and Interdisciplinary Relevance

De Novo Synthesis Strategies and Reaction Development

The synthesis of this compound can be approached through various multi-step organic synthesis pathways, often involving the construction of the carbon skeleton followed by functional group manipulations.

Multi-step Organic Synthesis Pathways

The de novo synthesis of this compound can be strategically designed starting from readily available resorcinol or its derivatives. A common approach involves the introduction of a three-carbon side chain onto the resorcinol ring, which is then functionalized to yield the desired product.

One plausible pathway initiates with the Friedel-Crafts acylation of resorcinol with a suitable three-carbon acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction typically yields 4-propionylresorcinol. Subsequent reduction of the ketone functionality is required to obtain the propyl side chain. The choice of reducing agent is critical to avoid the reduction of the aromatic ring.

A key intermediate in several synthetic routes is 3-(2,4-dihydroxyphenyl)propanoic acid. nih.govgoogle.commedchemexpress.comsigmaaldrich.com This compound can be synthesized through various methods, including the Perkin or Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (B120756) with malonic acid or its derivatives, followed by reduction of the resulting cinnamic acid derivative. The carboxylic acid group of 3-(2,4-dihydroxyphenyl)propanoic acid can then be selectively reduced to the primary alcohol. This reduction can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH3-THF) or by converting the carboxylic acid to an ester followed by reduction with lithium aluminum hydride (LiAlH4). ncert.nic.in

Another approach involves the catalytic hydrogenation of a precursor containing an unsaturated side chain. For instance, a cinnamyl-type precursor could be hydrogenated to the corresponding propyl side chain. chemistrytalk.org

A synthesis of related 5-substituted resorcinols has been reported starting from 3,5-dimethoxybenzyl trimethylsilyl (B98337) ether. wikipedia.org This protected resorcinol derivative reacts with various aldehydes in the presence of lithium and a catalytic amount of naphthalene. Subsequent dehydroxylation and demethylation yield the desired 5-alkyl resorcinols. wikipedia.org A similar strategy could be adapted for the synthesis of this compound by choosing an appropriate aldehyde and a suitably protected resorcinol starting material.

| Starting Material | Key Intermediate(s) | Key Reactions |

| Resorcinol | 4-Propionylresorcinol | Friedel-Crafts Acylation, Ketone Reduction |

| 2,4-Dihydroxybenzaldehyde | 3-(2,4-Dihydroxyphenyl)propenoic acid, 3-(2,4-Dihydroxyphenyl)propanoic acid nih.govgoogle.commedchemexpress.comsigmaaldrich.com | Knoevenagel/Perkin Condensation, Alkene Hydrogenation, Carboxylic Acid Reduction |

| 3,5-Dimethoxybenzyl trimethylsilyl ether | 3,5-Dimethoxy-α-propylbenzyl alcohol | Aldehyde Addition, Dehydroxylation, Demethylation wikipedia.org |

Catalytic Approaches and Mechanistic Studies in Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound and its precursors. Catalytic hydrogenation is a key step in many synthetic routes. The reduction of a carbonyl group in a precursor like 4-propionylresorcinol to a methylene (B1212753) group can be achieved via catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. chemistrytalk.org Similarly, the reduction of an alkene in a propenyl side chain utilizes catalysts such as platinum, palladium, or nickel. libretexts.org The mechanism of catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the unsaturated bond. chemistrytalk.orglibretexts.org

The hydrogenation of substituted phenols, such as resorcinol derivatives, has been studied. For instance, the hydrogenation of resorcinol itself over a rhodium on silica (B1680970) (Rh/silica) catalyst has been investigated, showing that resorcinol is more reactive than its catechol and hydroquinone (B1673460) isomers. mdpi.com This research provides insights into the catalytic behavior of the resorcinol ring system under hydrogenation conditions, which is relevant for the synthesis and potential side reactions of this compound.

Transfer hydrogenation represents an alternative catalytic method for the reduction of ketones. This process uses a hydrogen donor, such as isopropanol, in the presence of a metal catalyst, like a ruthenium complex. science.gov This method can offer advantages in terms of safety and selectivity.

| Reaction Type | Catalyst | Mechanistic Highlights |

| Ketone Reduction | Palladium on Carbon (Pd/C) | Adsorption of substrate and H2 on catalyst surface, stepwise hydrogen addition. chemistrytalk.orglibretexts.org |

| Alkene Hydrogenation | Platinum (Pt), Palladium (Pd), or Nickel (Ni) | Syn-addition of hydrogen across the double bond. libretexts.org |

| Aromatic Ring Hydrogenation | Rhodium on Silica (Rh/silica) | Resorcinol shows higher reactivity compared to other dihydroxybenzene isomers. mdpi.com |

| Ketone Transfer Hydrogenation | Ruthenium Complexes | Use of a hydrogen donor like isopropanol. science.gov |

Utilization of Bio-based and Renewable Resource Feedstocks for Synthesis

The development of sustainable synthetic routes using bio-based and renewable feedstocks is a growing area of research. While specific examples for the direct synthesis of this compound from renewable resources are not extensively documented, related phenolic compounds have been synthesized using biocatalytic methods. science.gov

For instance, phenolic acids, which can be derived from lignin, a major component of biomass, are potential precursors. researchgate.net The enzymatic reduction of a carboxylic acid function in a bio-derived precursor, such as 3-(2,4-dihydroxyphenyl)propanoic acid, could be a viable green chemistry approach. Carbonyl reductases are a class of enzymes that can catalyze the reduction of ketones and aldehydes to alcohols with high stereoselectivity. rsc.org The application of such enzymes could provide a biocatalytic route to this compound from a suitable keto-acid or aldehyde precursor derived from renewable sources.

Biotransformation processes using microorganisms or isolated enzymes can be employed to perform specific chemical conversions on complex molecules under mild conditions. science.gov Research into the biotransformation of furanic and phenolic compounds derived from biomass is an active field. science.gov It is conceivable that a bio-based precursor could be converted to this compound through a carefully designed biocatalytic cascade.

Functional Group Transformations and Derivatization for Research Applications

The presence of two distinct types of hydroxyl groups—phenolic and aliphatic—in this compound allows for selective modifications, enabling the synthesis of a diverse range of derivatives for research purposes.

Strategies for Phenolic Hydroxyl Group Modification

The phenolic hydroxyl groups of this compound are more acidic than the aliphatic hydroxyl group. This difference in acidity can be exploited for selective deprotonation and subsequent derivatization. nih.gov Strong bases can selectively deprotonate the phenolic hydroxyls, and the resulting phenoxides can react with electrophiles such as alkyl halides or acyl chlorides to form ethers or esters, respectively.

Selective acylation of phenolic hydroxyls can also be achieved using specific reagents and conditions. For example, the use of rubidium fluoride (B91410) (RbF) or diacyl disulfides has been shown to accelerate the acylation of phenolic hydroxyls. nih.gov In the context of polyphenols, the relative reactivity of different phenolic hydroxyls can be influenced by charge distribution and steric effects. nih.gov

Protection of the phenolic hydroxyl groups is often a necessary step in a multi-step synthesis to allow for reactions to be carried out on other parts of the molecule. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers. These can be introduced selectively under appropriate conditions and later removed.

| Modification Type | Reagents and Conditions | Key Principle |

| Etherification | Alkyl halide, Base (e.g., NaH) | Selective deprotonation of the more acidic phenolic hydroxyls. nih.gov |

| Esterification | Acyl chloride or anhydride, Base | Nucleophilic attack of the phenoxide on the acylating agent. nih.gov |

| Selective Acylation | Rubidium fluoride (RbF), Diacyl disulfide | Enhanced reactivity of phenolic hydroxyls under specific catalytic conditions. nih.gov |

| Protection | Methylating, benzylating, or silylating agents | Masking the reactivity of the phenolic hydroxyls for subsequent reactions. |

Strategies for Aliphatic Hydroxyl Group Modification

The aliphatic hydroxyl group in this compound behaves as a typical primary alcohol. It can undergo oxidation, esterification, and etherification. The selective modification of the aliphatic hydroxyl in the presence of the phenolic hydroxyls is a key challenge.

Generally, aliphatic alcohols are more nucleophilic than phenols. This difference in nucleophilicity allows for the selective acylation of the aliphatic hydroxyl group under certain conditions. For example, a mixture of trimethyl orthoacetate and trimethylsilyl chloride has been reported for the selective acylation of aliphatic alcohols in the presence of phenolic hydroxyls. researchgate.net

Alternatively, a strategy of complete acylation of all hydroxyl groups followed by selective hydrolysis of the phenolic esters can be employed, as alcoholic esters are generally more stable towards moderate hydrolysis. nih.gov

The aliphatic hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant will determine the extent of oxidation. For example, pyridinium (B92312) chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes.

| Modification Type | Reagents and Conditions | Key Principle |

| Selective Acylation | Trimethyl orthoacetate, Trimethylsilyl chloride | Higher nucleophilicity of the aliphatic hydroxyl group. researchgate.net |

| Esterification (via protection-deprotection) | Acylation of all hydroxyls, then selective hydrolysis | Differential stability of phenolic versus aliphatic esters. nih.gov |

| Oxidation | Pyridinium chlorochromate (PCC) for aldehyde, Stronger oxidants for carboxylic acid | Conversion of the primary alcohol to other functional groups. |

| Etherification | Alkyl halide, Strong base (after protection of phenolic OHs) | Nucleophilic substitution on the alkyl halide. |

Protecting Group Chemistry for Selective Functionalization

The presence of multiple hydroxyl groups with different reactivities in this compound—two phenolic and one primary aliphatic—necessitates the use of protecting group chemistry for selective functionalization. organic-chemistry.org Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, allowing chemical modifications to be carried out at other positions. organic-chemistry.org The choice of protecting group and the strategy for its introduction and removal are critical for achieving the desired chemical transformation with a high yield. organic-chemistry.org

The differential acidity of the hydroxyl groups is a key factor in their selective protection. The phenolic hydroxyls are significantly more acidic than the primary alcohol on the propyl side chain. This difference allows for the selective deprotonation of the phenolic hydroxyls using a mild base, followed by their protection.

Selective Protection of Phenolic Hydroxyl Groups:

Common protecting groups for phenols that can be applied to this compound include silyl ethers, benzyl ethers, and acetals.

Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) and other bulky silyl ethers are frequently used to protect phenolic hydroxyls. The reaction is typically carried out by treating the compound with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine. The steric bulk of the silyl group can also offer regioselectivity in the protection of the two phenolic hydroxyls if desired. Removal of silyl ethers is typically achieved under mild conditions using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl Ethers: Benzyl (Bn) ethers are robust protecting groups that are stable to a wide range of reaction conditions. They can be introduced by treating the substrate with benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate. A significant advantage of the benzyl group is its removal by catalytic hydrogenolysis (H₂/Pd-C), a method that is generally mild and does not affect many other functional groups.

Selective Protection of the Primary Alcohol:

Protecting the primary alcohol while leaving the phenolic hydroxyls available for reaction is more challenging due to the higher reactivity of the phenols. One common strategy involves the per-protection of all hydroxyl groups, followed by the selective deprotection of the primary alcohol. However, a more direct approach would be preferable. Under carefully controlled acidic conditions, it is possible to selectively form an acetal (B89532) or ketal with the 1,3-diol system of the resorcinol ring, although this can be difficult to achieve with high selectivity in the presence of the side chain.

A more plausible strategy for the selective protection of the primary alcohol would be to exploit its greater nucleophilicity compared to the sterically hindered phenolic hydroxyls under specific conditions, though this often requires careful optimization of the reaction parameters.

Orthogonal Protecting Group Strategies:

For more complex syntheses involving multiple reaction steps, an orthogonal protecting group strategy is invaluable. organic-chemistry.org This involves using protecting groups that can be removed under different and non-interfering conditions. organic-chemistry.org For instance, one could protect the phenolic hydroxyls as silyl ethers and the primary alcohol as a benzyl ether. The silyl ethers could then be selectively removed with fluoride, leaving the benzyl ether intact for further reactions, or vice versa, the benzyl ether could be removed by hydrogenolysis without affecting the silyl ethers.

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Selectivity for this compound |

| Tert-butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF | High for phenolic hydroxyls over the primary alcohol. |

| Benzyl (Bn) | Benzyl bromide, K₂CO₃, Acetone | H₂, Pd/C, Ethanol | High for phenolic hydroxyls over the primary alcohol. |

| Methoxymethyl (MOM) | MOMCl, Diisopropylethylamine (DIPEA), CH₂Cl₂ | Acid (e.g., HCl in MeOH) | Can protect both phenolic and primary alcohols. |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | Acid (e.g., aq. AcOH) | Can protect both phenolic and primary alcohols. |

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms, trace the metabolic fate of a compound, and as internal standards in quantitative analysis. In the context of this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into specific positions of the molecule.

Deuterium Labeling:

Deuterium is the most common isotope used for labeling due to its relative ease of incorporation and detection by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Synthesis with Deuterated Precursors: One of the most straightforward methods for preparing deuterated this compound is to use deuterated starting materials in its synthesis. For example, the use of resorcinol-d₆, where all aromatic protons are replaced by deuterium, would lead to a product with a deuterated aromatic ring. Similarly, a deuterated propyl side chain can be introduced by using a deuterated version of the appropriate alkylating agent.

Hydrogen-Deuterium (H/D) Exchange: The acidic protons of the hydroxyl groups and the protons on the aromatic ring can be exchanged for deuterium under certain conditions. The hydroxyl protons can be readily exchanged by dissolving the compound in a deuterated solvent like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O). Aromatic H/D exchange can be achieved under more forcing conditions, often requiring an acid or base catalyst at elevated temperatures.

Carbon-13 and Oxygen-18 Labeling:

The incorporation of ¹³C or ¹⁸O is more synthetically challenging and typically requires the use of specifically labeled starting materials. For example, a ¹³C-labeled precursor could be used in the synthesis to introduce a ¹³C atom at a specific position in the benzene (B151609) ring or the propyl side chain. This would be invaluable for mechanistic studies involving the cleavage or formation of carbon-carbon bonds. Oxygen-18 labeling of the hydroxyl groups could be used to study enzymatic or chemical reactions involving these functional groups.

The application of isotopically labeled this compound in research could provide significant insights into its mode of action in biological systems or its transformation pathways in chemical reactions. For instance, deuterated analogs are often used in pharmacokinetic studies to investigate the metabolic stability of a compound, as the C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect.

| Isotope | Method of Incorporation | Potential Application |

| Deuterium (²H) | H/D exchange; Use of deuterated starting materials | Mechanistic studies, metabolic tracing, internal standards for mass spectrometry. |

| Carbon-13 (¹³C) | Synthesis with ¹³C-labeled precursors | Elucidation of reaction pathways, NMR studies of molecular structure and dynamics. |

| Oxygen-18 (¹⁸O) | Synthesis with ¹⁸O-labeled precursors; Exchange reactions | Mechanistic studies of reactions involving the hydroxyl groups. |

Natural Occurrence and Biosynthetic Pathways

Enzymatic Pathways and Mechanistic Aspects of Biosynthesis

The specific enzymatic pathway for the biosynthesis of 4-(3-Hydroxypropyl)benzene-1,3-diol has not been elucidated. However, based on the biosynthesis of other known resorcinolic lipids, a plausible pathway can be proposed. The formation of the resorcinol (B1680541) ring is often catalyzed by type III polyketide synthases (PKSs). nih.govtandfonline.com These enzymes typically use a fatty acyl-CoA starter unit and three molecules of malonyl-CoA as an extender unit to form a tetraketide intermediate. tandfonline.com This intermediate then undergoes intramolecular C-2 to C-7 aldol (B89426) condensation followed by aromatization to yield the characteristic resorcinol ring.

The origin of the 3-hydroxypropyl side chain is less clear. It could potentially be derived from a specific starter unit during the polyketide synthesis or be the result of modifications to a longer alkyl chain. For example, the biosynthesis of many phenylpropanoids starts with the amino acids phenylalanine or tyrosine, which undergo a series of enzymatic reactions to form the characteristic C6-C3 skeleton. It is conceivable that a similar pathway, followed by hydroxylation and other modifications, could lead to the formation of this compound.

Furthermore, novel pathways for the biosynthesis of the benzene (B151609) ring itself have been discovered, such as a two-enzyme system in Streptomyces that utilizes L-aspartate-4-semialdehyde and dihydroxyacetone phosphate. nih.gov While distinct from the canonical shikimate pathway, this highlights the diverse enzymatic strategies employed in nature to construct aromatic rings.

Chemodiversity and Structural Analogs in Natural Products

The structural framework of this compound is represented in a wide array of natural products, showcasing significant chemodiversity. The core of this diversity lies in the resorcinol moiety and the nature of the side chain.

Resorcinolic Lipids: This is the most prominent class of structural analogs. exlibrisgroup.comacs.org They are amphiphilic molecules with a polar resorcinol head and a nonpolar alkyl or alkenyl side chain of varying lengths. wikipedia.org Examples of resorcinolic lipids include:

Alkylresorcinols: Found in cereals, these compounds typically have odd-numbered alkyl chains. wikipedia.org

Cardols: These are 5-alkenylresorcinols found in the shells of cashew nuts. nih.gov

Bilobol: An alkenylresorcinol found in Ginkgo biloba. wikipedia.org

Other Phenolic Compounds: Beyond resorcinolic lipids, other related phenolic structures exist in nature. For instance, 4-(3-hydroxypropyl)-2-methoxyphenol has been identified in lettuce. thegoodscentscompany.com This compound shares the 3-hydroxypropyl side chain but has a different substitution pattern on the benzene ring. The isomer 4-(3-Hydroxypropyl)benzene-1,2-diol, as previously mentioned, is another close structural relative found in certain plants. nih.gov

The table below summarizes some of the structural analogs and related compounds mentioned in this article.

| Compound Name | Core Structure | Side Chain | Natural Source (Example) |

| This compound | Resorcinol | 3-Hydroxypropyl | Not specified in literature |

| 4-(3-Hydroxypropyl)benzene-1,2-diol | Catechol | 3-Hydroxypropyl | Calocedrus formosana, Taxus baccata nih.gov |

| Alkylresorcinols | Resorcinol | Alkyl chain | Cereals (Wheat, Rye) wikipedia.org |

| Cardol | Resorcinol | Alkenyl chain | Anacardium occidentale wikipedia.orgnih.gov |

| Bilobol | Resorcinol | Alkenyl chain | Ginkgo biloba wikipedia.org |

| 4-(3-hydroxypropyl)-2-methoxyphenol | Guaiacol | 3-Hydroxypropyl | Lettuce thegoodscentscompany.com |

This chemodiversity highlights the modular nature of biosynthetic pathways in plants and microorganisms, which can generate a vast array of phenolic compounds with diverse biological activities.

Molecular Structure, Reactivity, and Advanced Computational Studies of 4 3 Hydroxypropyl Benzene 1,3 Diol

Quantum Chemical Investigations and Electronic Structure Elucidation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For 4-(3-Hydroxypropyl)benzene-1,3-diol, these methods can predict its geometry, orbital energies, and reactivity patterns, offering a theoretical framework to complement experimental findings.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -0.9 |

| Energy Gap (ΔE) | 4.9 |

Note: These values are illustrative and based on typical ranges for phenolic compounds studied with DFT methods.

A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the most probable regions for electron donation and acceptance, respectively. For this molecule, the HOMO is likely localized on the electron-rich benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, while the LUMO would be distributed more across the aromatic ring's anti-bonding π-orbitals. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would show significant negative potential (red/yellow regions) around the oxygen atoms of the phenolic hydroxyl groups, highlighting them as the primary sites for electrophilic interaction. The hydrogen atoms of these hydroxyl groups, and to a lesser extent the propyl chain, would exhibit a positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The aromatic ring itself would present a nuanced potential surface, influenced by the activating hydroxyl groups.

Table 2: Representative MEP Analysis Regions and Potential Values

| Molecular Region | Predicted Electrostatic Potential | Reactivity Type |

|---|---|---|

| Phenolic Oxygen Atoms | High Negative | Electrophilic Attack |

| Hydroxyl Hydrogen Atoms | High Positive | Nucleophilic Attack |

| Aromatic Ring | Intermediate Negative | Electrophilic Attack |

Note: The potential values are qualitative predictions based on the molecular structure.

The flexibility of the 3-hydroxypropyl side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is crucial as the biological activity of a molecule is often dependent on its specific conformation when interacting with a biological target.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and the stability of different conformers in various environments, such as in an aqueous solution. nih.gov For a related molecule, 1,3-propanediol, simulations have shown that while conformations with intramolecular hydrogen bonds are stable in a vacuum, extended conformations can predominate in an aqueous environment. nih.gov Similar behavior would be expected for this compound, where the interaction with water molecules could compete with the formation of an intramolecular hydrogen bond between the propyl hydroxyl group and one of the phenolic oxygens.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroxypropylbenzene Derivatives

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models use calculated molecular descriptors to predict the activity of new or untested compounds.

For a class of compounds like dihydroxypropylbenzene derivatives, a QSAR model could be developed to predict their interaction with a specific biological target, such as an enzyme or receptor. This process involves compiling a dataset of molecules with known activities, calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive equation. nih.govresearchgate.net

A hypothetical QSAR model for tyrosinase inhibition by dihydroxypropylbenzene derivatives might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(EHOMO) + β₃(SurfaceArea)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, EHOMO is an electronic descriptor, and SurfaceArea is a steric descriptor. The coefficients (β) would be determined through regression analysis. nih.gov

The success of a QSAR model hinges on the correlation between the chosen molecular descriptors and the experimentally observed biological activity. nih.gov For instance, in a study of tyrosinase inhibitors, it was found that compounds with a resorcinol (B1680541) moiety (benzene-1,3-diol) exhibited high potency. researchgate.net

For this compound, key descriptors would likely include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges on the hydroxyl groups. These would correlate with the molecule's ability to form hydrogen bonds and engage in electrostatic interactions.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) would describe the molecule's partitioning between aqueous and lipid environments, which is crucial for reaching a target site. The predicted XLogP3 value for this compound is 0.4, suggesting a degree of hydrophilicity. nih.gov

Topological/Steric Descriptors: Molecular weight, polar surface area (PSA), and the number of rotatable bonds would relate to the molecule's size, shape, and flexibility, influencing how it fits into a binding pocket. The compound has a polar surface area of 60.7 Ų and 3 rotatable bonds. nih.govlookchem.com

Table 3: Key Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O₃ | nih.gov |

| Molecular Weight | 168.19 g/mol | nih.gov |

| XLogP3 | 0.4 | nih.gov |

| Hydrogen Bond Donors | 3 | lookchem.com |

| Hydrogen Bond Acceptors | 3 | lookchem.com |

| Rotatable Bonds | 3 | lookchem.com |

By establishing a statistically significant correlation between these descriptors and a measured biological activity across a series of related compounds, a robust QSAR model can be developed. This model would not only explain the observed activities but also serve as a predictive tool for designing new, more potent derivatives.

Pre Clinical Pharmacokinetics and in Vivo Metabolic Fate of 4 3 Hydroxypropyl Benzene 1,3 Diol Analogues

Absorption and Bioavailability in Experimental Animal Models

The absorption and bioavailability of 4-(3-Hydroxypropyl)benzene-1,3-diol analogues in experimental animal models are anticipated to be influenced by their physicochemical properties. As a substituted phenol, this compound possesses both hydrophilic (hydroxyl groups) and lipophilic (benzene ring and alkyl chain) characteristics. This balance is a key determinant of its ability to cross biological membranes.

It is plausible that analogues of this compound undergo first-pass metabolism in the gut wall and liver. This presystemic elimination can significantly reduce the amount of unchanged drug reaching the systemic circulation, thereby lowering its oral bioavailability.

| Parameter | Expected Characteristic | Rationale |

| Oral Absorption | Variable | Dependent on the balance between hydrophilic and lipophilic properties. |

| First-Pass Effect | Likely | Metabolism in the gut wall and liver is common for phenolic compounds. |

| Bioavailability | Potentially low to moderate | Influenced by the extent of first-pass metabolism. |

Distribution Profiles in Tissues and Biological Compartments of Experimental Systems

Once absorbed into the systemic circulation, this compound and its analogues would be distributed to various tissues and organs. The distribution pattern is largely governed by the compound's affinity for plasma proteins and its ability to permeate into different biological compartments.

Compounds with a moderate degree of lipophilicity tend to distribute more widely into tissues. Given its structure, this compound may distribute into well-perfused organs such as the liver and kidneys, which are also the primary sites of metabolism and excretion. The potential for accumulation in specific tissues would depend on the specific transport mechanisms and binding affinities within those tissues.

Biotransformation Pathways and Metabolite Identification in Experimental Systems

Biotransformation is a critical process that converts xenobiotics into more water-soluble compounds, facilitating their elimination from the body. This process is broadly categorized into Phase I and Phase II metabolic reactions.

Phase I Metabolic Reactions (e.g., Alkyl Chain Oxidation, Hydroxylation)

Phase I reactions introduce or expose functional groups on the parent compound. For this compound, several Phase I pathways are conceivable, primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver. youtube.comwur.nl

Alkyl Chain Oxidation: The three-carbon propyl side chain is a likely site for oxidation. This could involve hydroxylation at various positions on the chain or oxidation of the terminal alcohol to an aldehyde and subsequently to a carboxylic acid.

Aromatic Hydroxylation: Although the benzene (B151609) ring is already di-hydroxylated, further hydroxylation to form a tri-hydroxybenzene derivative is a possibility, though likely a minor pathway. wur.nl

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, significantly increasing their water solubility and facilitating excretion. wur.nl For phenolic compounds like this compound, the primary Phase II reactions are glucuronidation and sulfation. nih.gov

Glucuronidation: The phenolic hydroxyl groups and the hydroxyl group on the propyl side chain are all potential sites for conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and readily excreted. youtube.comnih.gov

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl groups. Sulfation is another major pathway for the metabolism of phenolic compounds, leading to the formation of sulfate (B86663) conjugates that are efficiently eliminated. nih.gov

| Reaction Type | Potential Metabolites |

| Phase I | Oxidized alkyl chain derivatives (aldehydes, carboxylic acids), additional hydroxylated aromatic rings. |

| Phase II | Glucuronide conjugates (at phenolic and alkyl hydroxyls), Sulfate conjugates (at phenolic and alkyl hydroxyls). |

Excretion and Elimination Kinetics in Experimental Models

The hydrophilic metabolites of this compound, primarily the glucuronide and sulfate conjugates, are expected to be eliminated from the body through renal and/or biliary excretion.

Renal Excretion: The kidneys are the primary route of excretion for water-soluble metabolites. These conjugates are filtered at the glomerulus and may also undergo active secretion into the renal tubules.

Biliary Excretion: Larger molecular weight conjugates, particularly glucuronides, can be excreted into the bile and subsequently eliminated in the feces.

The elimination kinetics, including the half-life of the compound, would be determined by the rates of metabolism and excretion. Rapid metabolism and efficient excretion would lead to a shorter half-life.

In Vitro Metabolism Studies Using Isolated Enzyme Systems and Cell Lines

To definitively elucidate the metabolic pathways of this compound, in vitro studies are indispensable. These studies typically utilize subcellular fractions or cell-based systems.

Liver Microsomes: Incubations with liver microsomes, which are rich in CYP enzymes, can identify the primary Phase I metabolites.

Hepatocytes: Using primary hepatocytes or liver cell lines provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II enzymes. This allows for the identification of both primary and conjugated metabolites.

Recombinant Enzymes: To pinpoint which specific CYP or UGT isoforms are responsible for the metabolism of the compound, experiments with recombinant enzymes expressed in cell lines can be conducted.

Such in vitro systems are crucial for predicting the in vivo metabolic fate of the compound and for assessing potential drug-drug interactions.

Pre Clinical Biological Activities and Molecular Mechanisms of Action of 4 3 Hydroxypropyl Benzene 1,3 Diol

Antioxidant Properties and Reactive Oxygen Species Scavenging Mechanisms

The antioxidant properties of phenolic compounds are well-documented, and alkylresorcinols are no exception. The dihydroxybenzene moiety is key to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

While specific studies on the ROS scavenging mechanisms of 4-(3-Hydroxypropyl)benzene-1,3-diol are limited, the general principles of antioxidant activity for alkylresorcinols apply. The hydroxyl groups on the resorcinol (B1680541) ring are the primary sites of action, capable of quenching free radicals. The efficacy of this action can be influenced by the nature and position of the alkyl substituent.

Research on related alkylresorcinols suggests that they can inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. For instance, certain alkylresorcinols have been shown to protect low-density lipoproteins (LDL) from oxidation, a critical step in the development of atherosclerosis. This protective effect is attributed to their ability to scavenge radicals and chelate transition metal ions that can catalyze oxidative reactions.

Table 1: Antioxidant Activity of Related Phenolic Compounds

| Compound/Extract | Antioxidant Assay | Key Findings | Reference |

| Alkylresorcinols from Quinoa | Inhibition of copper-induced LDL oxidation | Demonstrated antioxidant effect. | bldpharm.com |

| 4-hexylresorcinol | General antioxidant capacity | Possesses antiseptic and antioxidant properties. | nih.gov |

| Various Alkylresorcinols | General antioxidant activity | Known for a wide range of bioactivities including antioxidant effects. | nih.gov |

This table presents findings on related alkylresorcinols to provide context for the potential antioxidant properties of this compound.

Enzymatic Interactions and Modulatory Effects in In Vitro and Ex Vivo Systems

The interaction of this compound with enzymes is an area where further specific research is needed. However, studies on other alkylresorcinols provide insights into potential modulatory effects. Due to their amphiphilic nature, alkylresorcinols can interact with enzymes, potentially altering their conformation and activity.

For example, some alkylphenols have been shown to inhibit various enzymes, including those involved in inflammatory pathways. This inhibition is often dependent on the length of the alkyl chain, with longer chains sometimes exhibiting stronger effects. It is plausible that this compound, with its shorter propyl chain, may exhibit distinct enzymatic interactions compared to its longer-chain relatives.

Cellular and Subcellular Level Investigations of Biological Responses

At the cellular level, the biological responses to this compound are not yet extensively characterized. However, research on other alkylresorcinols suggests a range of effects. These compounds are known to incorporate into cellular membranes, which can modulate membrane fluidity and the function of membrane-bound proteins. nih.gov

Studies on 4-hexylresorcinol, a slightly longer-chain alkylresorcinol, have demonstrated its ability to decrease the expression of tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov This indicates a potential anti-inflammatory role at the cellular level. The ability of alkylresorcinols to influence cellular signaling pathways is an active area of investigation.

Interactions with Biological Macromolecules (e.g., Lipoproteins, Membranes)

The interaction of this compound with biological macromolecules is a key aspect of its mechanism of action. As amphiphilic molecules, alkylresorcinols have a propensity to partition into lipid-rich environments such as cell membranes and lipoproteins.

The incorporation of alkylresorcinols into the phospholipid bilayer of cell membranes can alter the physical properties of the membrane, including its fluidity and thickness. This, in turn, can affect the activity of membrane-associated enzymes and receptors. The length of the alkyl chain plays a significant role in these interactions, influencing how deeply the molecule inserts into the membrane. nih.gov

Regarding lipoproteins, as mentioned earlier, alkylresorcinols have been shown to inhibit the oxidation of LDL. bldpharm.com This suggests a direct interaction with LDL particles, where the antioxidant properties of the resorcinol headgroup protect the lipid and protein components from oxidative damage.

Antimicrobial Research Perspectives for Related Alkylresorcinols

While specific antimicrobial data for this compound is scarce, the broader class of alkylresorcinols has demonstrated significant antimicrobial activity. nih.gov This activity is often correlated with the length of the alkyl chain, with longer chains generally showing greater potency against certain microorganisms. nih.gov

Antibacterial Activity: Alkylresorcinols are known to be effective against a range of bacteria. nih.gov Their mechanism of action is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. Gram-positive bacteria are often more susceptible than Gram-negative bacteria, which possess a protective outer membrane. nih.gov

Antifungal Activity: Several studies have highlighted the antifungal properties of alkylresorcinols. nih.govmdpi.com They have been shown to inhibit the growth of various fungal species, including important plant pathogens like Fusarium and Rhizoctonia species. nih.govmdpi.com The mechanism is likely similar to their antibacterial action, involving interaction with and disruption of the fungal cell membrane. Research has shown that longer-chain saturated alkylresorcinols may possess more sustained antifungal activity. nih.gov

Table 2: Antimicrobial Activity of Related Alkylresorcinols

| Alkylresorcinol Type | Target Organism(s) | Key Findings | Reference |

| Long-chain saturated ARs | Fusarium oxysporum | Identified as the most active antifungal components in cereal extracts. | nih.gov |

| Very-long-chain ARs | Fusarium and Rhizoctonia spp. | Exhibited significant antifungal activity against soil-borne phytopathogens. | mdpi.com |

| 4-Hexylresorcinol | Gram-positive bacteria | Highly sensitive to treatment. | nih.gov |

| 4-Hexylresorcinol | Klebsiella pneumoniae | Effective as an adjuvant with antibiotics in an in vivo sepsis model. | nih.gov |

This table summarizes the antimicrobial research on related alkylresorcinols, providing a perspective on the potential of this compound and other short-chain analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.